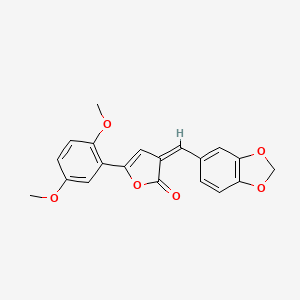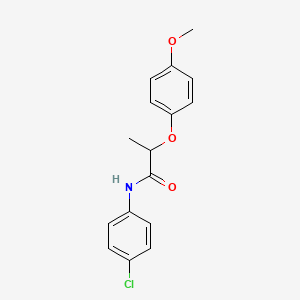![molecular formula C15H13Cl3N4O5S B4990137 N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide CAS No. 284664-28-4](/img/structure/B4990137.png)
N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide, commonly known as TAS-116, is a small-molecule inhibitor of the Heat Shock Protein 90 (HSP90) chaperone protein. HSP90 is an essential protein that plays a crucial role in the folding, stabilization, and activation of many client proteins, including oncogenic proteins. TAS-116 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
TAS-116 inhibits the activity of N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide, which is required for the proper folding and stabilization of many client proteins, including oncogenic proteins. By inhibiting N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide, TAS-116 destabilizes these client proteins, leading to their degradation and ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
TAS-116 has been shown to induce a variety of biochemical and physiological effects. It has been found to inhibit the expression of various oncogenic proteins, including HER2, EGFR, and AKT. TAS-116 has also been shown to induce the expression of the tumor suppressor protein p53. In addition, TAS-116 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAS-116 is its specificity for N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide, which minimizes off-target effects. Additionally, TAS-116 has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapy agents. However, one limitation of TAS-116 is its relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on TAS-116. One area of interest is the development of TAS-116 as a combination therapy with other chemotherapy agents. Another potential direction is the investigation of the use of TAS-116 in combination with immunotherapy agents. Additionally, further research is needed to determine the optimal dosing and administration schedule for TAS-116 in vivo.
Métodos De Síntesis
The synthesis of TAS-116 involves a series of chemical reactions, including the coupling of 4-nitrobenzoic acid with 4-(aminosulfonyl)aniline, followed by the reaction with 2,2,2-trichloroethyl chloroformate. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
TAS-116 has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. TAS-116 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4-nitro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N4O5S/c16-15(17,18)14(20-10-3-7-12(8-4-10)28(19,26)27)21-13(23)9-1-5-11(6-2-9)22(24)25/h1-8,14,20H,(H,21,23)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZLYPNBQBFHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385101 |
Source


|
| Record name | CBDivE_003657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide | |
CAS RN |
284664-28-4 |
Source


|
| Record name | CBDivE_003657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)
![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)

![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)

![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4990134.png)

![2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4990154.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
